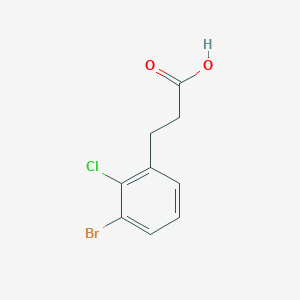

3-(3-Bromo-2-chlorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZWQWZPVGALCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Propanoic Acid Derivatives in Modern Chemical Research

Propanoic acid and its derivatives represent a cornerstone in modern chemical and pharmaceutical research. The basic propanoic acid structure serves as a versatile scaffold that can be modified to create a vast array of molecules with diverse biological activities and chemical properties. One of the most prominent classes of propanoic acid derivatives is the arylpropanoic acids, which form the basis for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com A well-known example is Ibuprofen, chemically named 2-(4-isobutylphenyl)propanoic acid, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. orientjchem.orgresearchgate.net

The significance of these derivatives extends far beyond inflammation control. Research has demonstrated that arylpropanoic acid derivatives possess a wide spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer properties. orientjchem.orghumanjournals.comresearchgate.net This broad utility makes them attractive targets for drug discovery and development. nih.gov The carboxylic acid group, a key feature of these molecules, provides a reactive handle for further chemical modifications, allowing chemists to fine-tune the compound's characteristics to enhance efficacy or reduce potential side effects. humanjournals.com Consequently, propanoic acid derivatives are fundamental building blocks in the synthesis of complex organic molecules for materials science, agrochemicals, and pharmaceuticals. drugbank.com

Significance of Halogenated Arylpropanoic Acids in Academic Investigations

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the structure of arylpropanoic acids is a strategic approach widely used in medicinal chemistry to modulate a molecule's properties. researchgate.net Halogenation can significantly influence a compound's lipophilicity (its ability to dissolve in fats and oils), metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net These modifications are crucial for improving the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.net

Overview of Research Trajectories for 3 3 Bromo 2 Chlorophenyl Propanoic Acid

Established Synthetic Pathways for Arylpropanoic Acid Derivatives

The synthesis of arylpropanoic acids is a well-explored area of organic chemistry, driven by the prevalence of this structural motif in pharmaceuticals and other biologically active molecules. Several robust synthetic pathways have been developed and refined over the years.

Multi-step Organic Synthesis Approaches

The construction of arylpropanoic acids typically involves a series of sequential reactions. A common approach is the malonic ester synthesis, which allows for the formation of a new carbon-carbon bond and the introduction of the carboxylic acid functionality. organicchemistrytutor.comlibretexts.orgaskthenerd.com This method starts with the alkylation of a malonic ester, such as diethyl malonate, with a suitable arylalkyl halide. askthenerd.com Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired arylpropanoic acid. organicchemistrytutor.comlibretexts.org This multi-step process offers flexibility in the choice of both the aromatic core and the side-chain structure.

Another powerful multi-step approach is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org This reaction, often catalyzed by a weak base, initially forms an arylidene derivative. wikipedia.org Subsequent chemical transformations, such as reduction of the double bond and hydrolysis of any ester groups, are then required to arrive at the final arylpropanoic acid.

Condensation, Reduction, Hydrolysis, and Decarboxylation Strategies

These four key reaction types form the cornerstone of many synthetic routes to arylpropanoic acids.

Condensation: The Knoevenagel condensation is a prime example, where an aryl aldehyde reacts with an active methylene compound to form a new carbon-carbon double bond. wikipedia.org This reaction is pivotal for elongating the side chain from the aromatic ring.

Reduction: Following condensation, if an unsaturated intermediate is formed, a reduction step is necessary to produce the saturated propanoic acid side chain. This is commonly achieved through catalytic hydrogenation.

Hydrolysis: In syntheses employing esters, such as the malonic ester synthesis, the ester groups must be converted to carboxylic acids. This is typically accomplished by hydrolysis under either acidic or basic conditions (saponification). organicchemistrytutor.comlibretexts.org

Decarboxylation: This step is crucial in the malonic ester synthesis pathway. After hydrolysis of the dialkylated malonic ester to a dicarboxylic acid, heating promotes the loss of one of the carboxyl groups as carbon dioxide to yield the final monosubstituted propanoic acid. libretexts.orgorganic-chemistry.org

Esterification and Alkylation Reactions

Esterification and alkylation are fundamental reactions often employed in the synthesis of arylpropanoic acid derivatives.

Esterification: This process, which converts a carboxylic acid to an ester, can be used to protect the carboxylic acid group during other synthetic transformations or to create ester derivatives of the final product.

Alkylation: In the context of the malonic ester synthesis, the alkylation of the enolate of a malonic ester with an arylalkyl halide is the key bond-forming step that attaches the aromatic moiety to the precursor of the propanoic acid side chain. openochem.org This reaction typically proceeds via an SN2 mechanism. openochem.org

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound can be efficiently achieved by applying the general principles of arylpropanoic acid synthesis, starting with a suitably substituted aromatic precursor.

Derivatization from Substituted Benzaldehydes and Malonic Esters

A highly logical and effective route to this compound begins with the commercially available 3-bromo-2-chlorobenzaldehyde (B581408). This starting material already possesses the required bromine and chlorine substituents in the correct positions on the phenyl ring.

One established method involves a Knoevenagel condensation of 3-bromo-2-chlorobenzaldehyde with malonic acid. ias.ac.in This reaction, typically carried out in the presence of a basic catalyst such as pyridine (B92270) or piperidine, would yield 3-(3-bromo-2-chlorophenyl)propenoic acid (an acrylic acid derivative). ias.ac.inrsc.org The subsequent step would be the reduction of the carbon-carbon double bond of the propenoic acid intermediate to a single bond. This can be achieved through various reduction methods, such as catalytic hydrogenation using a palladium catalyst, to afford the final product, this compound.

Alternatively, a malonic ester synthesis approach can be employed. This would begin with the conversion of 3-bromo-2-chlorobenzaldehyde to the corresponding benzyl (B1604629) halide, 1-(bromomethyl)-3-bromo-2-chlorobenzene. This benzyl bromide derivative can then be used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. askthenerd.com The resulting substituted malonic ester would then undergo hydrolysis of the two ester groups to carboxylic acids, followed by thermal decarboxylation to furnish this compound. organicchemistrytutor.comlibretexts.org A patent describing the synthesis of analogous 3-(3-halogenophenyl)propanoic acids utilizes this very strategy, highlighting its industrial applicability. google.com

| Starting Material | Key Intermediate(s) | Final Product |

| 3-Bromo-2-chlorobenzaldehyde | 3-(3-Bromo-2-chlorophenyl)propenoic acid | This compound |

| 1-(Bromomethyl)-3-bromo-2-chlorobenzene | Diethyl 2-(3-bromo-2-chlorobenzyl)malonate | This compound |

Advanced Synthetic Techniques Applicable to this compound

The construction of the this compound molecule relies on established reactions that can be adapted for this specific substitution pattern. Key challenges include introducing the propanoic acid side chain to the substituted benzene (B151609) ring.

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for attaching substituents to an aromatic ring. wikipedia.org While direct alkylation with a three-carbon chain can be problematic due to potential carbocation rearrangements, Friedel-Crafts acylation offers a more reliable and controlled route to arylpropanoic acids. masterorganicchemistry.comlibretexts.org

The general strategy involves two main steps:

Friedel-Crafts Acylation: The aromatic ring, 1-bromo-2-chlorobenzene, is reacted with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org Common acylating agents include acyl chlorides or acid anhydrides. nih.gov For the synthesis of a propanoic acid derivative, an acyl halide like propanoyl chloride or succinic anhydride (B1165640) can be used. The reaction with propanoyl chloride would yield a propiophenone (B1677668) intermediate. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically required to activate the acylating agent and facilitate the electrophilic aromatic substitution. mt.comlibretexts.org The acyl group is generally directed to the position para to the chloro group due to steric hindrance at the ortho positions.

Side-Chain Reduction: The ketone formed during acylation is then reduced to an alkane. Standard reduction methods like the Wolff-Kishner or Clemmensen reduction can be employed to convert the carbonyl group into a methylene group, thus forming the desired propanoic acid scaffold. organic-chemistry.org

An alternative acylation approach, the Haworth synthesis, utilizes succinic anhydride. wikipedia.org This reaction first produces a 3-aroylpropanoic acid, which can then be reduced to furnish the 3-arylpropanoic acid structure.

The conditions for Friedel-Crafts acylation are critical and must be carefully controlled. A stoichiometric amount of the Lewis acid catalyst is often necessary because both the acylating agent and the resulting ketone product can form complexes with it. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Friedel-Crafts Acylation Reaction Parameters

| Parameter | Description | Common Examples |

| Aromatic Substrate | The benzene ring to be acylated. | 1-Bromo-2-chlorobenzene |

| Acylating Agent | Provides the acyl group for substitution. | Propanoyl chloride, Succinic anhydride |

| Lewis Acid Catalyst | Activates the acylating agent. masterorganicchemistry.com | AlCl₃, FeCl₃, Zn(II) salts wikipedia.org |

| Solvent | The reaction medium. | Carbon disulfide, Dichloromethane tcd.ie |

| Reaction Temperature | Typically ranges from room temperature to moderate heating. | 25°C - 60°C libretexts.org |

| Workup | Procedure to isolate the product. | Aqueous acid quench, extraction. wikipedia.org |

Stereoselective Synthesis Approaches for Analogues

While this compound itself is achiral, the synthesis of chiral analogues, particularly those substituted at the α- or β-position of the propanoic acid chain, requires stereoselective methods. nih.gov These approaches are crucial for producing single enantiomers, which is often necessary for pharmacological applications. nih.gov

Several strategies can be employed for the stereoselective synthesis of arylpropanoic acid analogues:

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs a subsequent reaction, such as alkylation, to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Menthyl esters are one example of chiral auxiliaries used for stereoselective synthesis. researchgate.net

Asymmetric Catalysis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst can produce a chiral propanoic acid derivative with high enantiomeric excess. researchgate.net

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final product through a series of chemical transformations.

The choice of method depends on the specific analogue being synthesized and the desired level of enantiomeric purity. These techniques allow for the creation of specific stereoisomers, which is vital for studying structure-activity relationships. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | A removable chiral group directs the stereoselective formation of a new chiral center. researchgate.net | High diastereoselectivity, reliable, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. researchgate.net | High efficiency (catalytic amounts), atom economical. | Development of suitable catalysts can be challenging and expensive. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Access to enantiomerically pure starting materials. | Limited by the availability and structure of suitable starting materials. |

Purification and Isolation Protocols for this compound

The purification and isolation of this compound from a reaction mixture are critical to obtaining a high-purity final product. The protocol typically involves a combination of extraction and crystallization techniques.

A general purification procedure would include the following steps:

Quenching and Initial Extraction: After the reaction is complete, the mixture is typically quenched by adding water or a dilute acid. The product is then extracted from the aqueous phase into an organic solvent such as ether or dichloromethane. google.com

Aqueous Washing: The organic layer is washed sequentially with different aqueous solutions to remove impurities. A wash with a dilute basic solution, such as sodium bicarbonate, will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the carboxylic acid product. orgsyn.org Alternatively, if the product is in the organic layer, washes with water and brine help remove water-soluble byproducts and salts.

Drying and Solvent Removal: The organic extract containing the product is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. orgsyn.org

Final Purification: The crude product is typically purified further by recrystallization. prepchem.com A suitable solvent system is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent. For some phenylpropanoic acids, high vacuum distillation can also be an effective purification method. google.com The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point. researchgate.net

Nucleophilic Substitution Reactions Involving Bromine and Chlorine Atoms

The halogen atoms on the phenyl ring of this compound are generally unreactive towards traditional nucleophilic substitution (SN2) reactions due to the high energy required to break the C(sp²)-X bond and the steric hindrance of the benzene ring. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is further activated by strongly electron-withdrawing groups.

In the absence of strong activating groups, the direct displacement of the bromine or chlorine atoms by common nucleophiles is challenging. The reactivity of halogens in SNAr reactions is generally F > Cl > Br > I. Therefore, the chlorine atom would be expected to be slightly more reactive than the bromine atom under SNAr conditions. For a successful substitution to occur, a strong nucleophile and often high temperatures or the use of a catalyst are required. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Bromo-2-hydroxyphenyl)propanoic acid or 3-(2-Chloro-3-hydroxyphenyl)propanoic acid | High temperature and pressure |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(3-Bromo-2-methoxyphenyl)propanoic acid or 3-(2-Chloro-3-methoxyphenyl)propanoic acid | High temperature, polar aprotic solvent |

| Amine | Ammonia (NH₃) | 3-(3-Amino-2-chlorophenyl)propanoic acid or 3-(2-Amino-3-bromophenyl)propanoic acid | High temperature and pressure, catalyst (e.g., copper salts) |

It is important to note that due to the deactivating nature of the carboxyl group via resonance and the moderate electron-withdrawing inductive effect of the halogens, forcing conditions would be necessary for these transformations.

Oxidation and Reduction Pathways of the Propanoic Acid Moiety

The propanoic acid moiety of this compound can undergo both oxidation and reduction, targeting the carboxylic acid functional group.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.

Reaction: this compound → 3-(3-Bromo-2-chlorophenyl)propan-1-ol

Reagent: Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup.

Oxidation:

The propanoic acid side chain is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the side chain from the aromatic ring can occur. More controlled oxidative transformations are less common for this specific moiety.

| Transformation | Reagent | Product |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 3-(3-Bromo-2-chlorophenyl)propan-1-ol |

Cyclization Reactions Leading to Fused Ring Systems (e.g., Indanone Formation)

One of the most significant reactions of 3-phenylpropanoic acids is their intramolecular cyclization to form indanones. In the case of this compound, an intramolecular Friedel-Crafts acylation can lead to the formation of a substituted indanone. This reaction typically proceeds by converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst.

The position of cyclization is directed by the substituents on the phenyl ring. The chlorine and bromine atoms are ortho, para-directing deactivators. The cyclization will occur at the position most favorable for electrophilic attack. In this case, the cyclization would be expected to occur at the 6-position of the phenyl ring, leading to the formation of 4-bromo-5-chloro-1-indanone.

Step 1 (Acyl Chloride Formation): this compound + Thionyl Chloride (SOCl₂) → 3-(3-Bromo-2-chlorophenyl)propanoyl chloride

Step 2 (Intramolecular Friedel-Crafts Acylation): 3-(3-Bromo-2-chlorophenyl)propanoyl chloride + Lewis Acid (e.g., AlCl₃) → 4-Bromo-5-chloro-1-indanone

A review of synthetic methods for 1-indanones highlights the cyclization of 3-(2-bromophenyl)propionic acid as a route to the parent 1-indanone (B140024), demonstrating the feasibility of this type of transformation for halogenated phenylpropanoic acids. beilstein-journals.org

| Starting Material | Reagents | Product |

| This compound | 1. SOCl₂ or (COCl)₂ 2. AlCl₃ | 4-Bromo-5-chloro-1-indanone |

Functional Group Interconversions on the Propanoic Acid and Phenyl Ring

Beyond the reactions of the halogen substituents and the core structure, the carboxylic acid group and the phenyl ring can undergo various functional group interconversions.

On the Propanoic Acid Moiety:

The carboxylic acid is a versatile functional group that can be converted into a range of other functionalities.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. For example, with methanol, it would form methyl 3-(3-bromo-2-chlorophenyl)propanoate.

Amide Formation: Conversion to the acyl chloride followed by reaction with an amine (primary or secondary) will produce the corresponding amide.

Decarboxylation: While not a simple reaction for this compound, under certain conditions, the carboxyl group can be removed.

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Amide Formation | 1. SOCl₂ 2. Amine (e.g., NH₃) | Amide |

On the Phenyl Ring:

The phenyl ring can undergo further electrophilic aromatic substitution, although the existing deactivating halogen substituents and the carboxyl group make the ring less reactive. The position of further substitution will be directed by the combined electronic effects of the existing groups.

Spectroscopic and Structural Elucidation of 3 3 Bromo 2 Chlorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. A comprehensive search for the ¹H NMR spectrum of 3-(3-Bromo-2-chlorophenyl)propanoic acid did not yield specific experimental data, such as chemical shifts (δ), splitting patterns, or coupling constants (J).

Table 1: ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Experimental Data |

|---|---|---|---|

| Aromatic-H | Varies | Multiplet/Doublet | Data not available |

| -CH₂- (alpha to ring) | Varies | Triplet | Data not available |

| -CH₂- (alpha to COOH) | Varies | Triplet | Data not available |

| -COOH | Varies | Singlet (broad) | Data not available |

Note: Expected values are general predictions based on functional groups and are not experimental results.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environments. No experimental ¹³C NMR spectrum, including chemical shifts for the distinct carbon atoms of this compound, was found in the searched literature.

Table 2: ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Experimental Data |

|---|---|---|

| Aromatic C-Br | Varies | Data not available |

| Aromatic C-Cl | Varies | Data not available |

| Aromatic C-H | Varies | Data not available |

| Aromatic C-C | Varies | Data not available |

| -CH₂- (alpha to ring) | Varies | Data not available |

| -CH₂- (alpha to COOH) | Varies | Data not available |

| -COOH | Varies | Data not available |

Note: Expected values are general predictions based on functional groups and are not experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. A search for mass spectral data for this compound, including the molecular ion peak (M+) and major fragment ions, did not yield any specific results.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| Molecular Ion [M]⁺ | Data not available | C₉H₈BrClO₂ |

| Fragment Ions | Data not available | Not applicable |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. No experimental IR spectrum for this compound, which would show characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as C-Br, C-Cl, and aromatic C-H bonds, could be located.

Table 4: Infrared Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Experimental Data |

|---|---|---|

| O-H (Carboxylic acid) | 3300-2500 (broad) | Data not available |

| C-H (Aromatic) | 3100-3000 | Data not available |

| C-H (Aliphatic) | 3000-2850 | Data not available |

| C=O (Carboxylic acid) | 1725-1700 | Data not available |

| C=C (Aromatic) | 1600-1450 | Data not available |

| C-Cl | 800-600 | Data not available |

| C-Br | 690-550 | Data not available |

Note: Characteristic absorption ranges are general values and not experimental results for this specific compound.

UV-Visible Absorption Spectroscopy for Electronic State Analysis

UV-Visible spectroscopy provides information about electronic transitions within a molecule. For aromatic compounds, it can reveal details about the conjugated π-electron systems. A search of scientific databases did not uncover any UV-Visible absorption spectra for this compound, and therefore, data on its absorption maxima (λmax) are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides bond lengths, bond angles, and crystal packing information. There is no evidence in the published literature that this compound has been crystallized and its structure determined by this method.

Computational and Theoretical Investigations of 3 3 Bromo 2 Chlorophenyl Propanoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties. DFT studies on 3-(3-Bromo-2-chlorophenyl)propanoic acid would provide significant insights into its molecular structure and conformational stability. These theoretical calculations are crucial for understanding the compound's intrinsic properties and potential behavior in various chemical environments.

Geometrical Optimization and Vibrational Frequencies

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its geometry. Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The vibrational modes correspond to the stretching, bending, and torsional motions of the atoms.

A detailed computational study providing the optimized geometrical parameters and vibrational frequencies for this compound is not available in the reviewed scientific literature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is a placeholder format as specific literature on this compound is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | Data not available | ||

| C-Cl | Data not available | ||

| C-C (ring) | Data not available | ||

| C-C (chain) | Data not available | ||

| C=O | Data not available | ||

| O-H | Data not available | ||

| C-C-C (ring) | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-Cl | Data not available |

Table 2: Hypothetical Vibrational Frequencies for this compound (Note: The following data is a placeholder format as specific literature on this compound is unavailable.)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | Data not available | O-H stretch |

| ν(C=O) | Data not available | Carbonyl stretch |

| ν(C-Br) | Data not available | C-Br stretch |

Electronic Properties: HOMO-LUMO Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity and lower stability.

Specific HOMO-LUMO energy values and the energy gap for this compound have not been reported in the surveyed literature.

Table 3: Hypothetical Electronic Properties of this compound (Note: The following data is a placeholder format as specific literature on this compound is unavailable.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is useful for identifying the electrophilic and nucleophilic sites, which are regions of positive and negative electrostatic potential, respectively. In an MEP map, different colors represent different potential values; typically, red indicates electron-rich areas (nucleophilic) and blue indicates electron-poor areas (electrophilic). For this compound, an MEP map would reveal the reactive sites, such as the electronegative oxygen, bromine, and chlorine atoms, and the acidic proton of the carboxylic group.

A specific MEP map for this compound is not available in the reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). For this compound, NBO analysis could elucidate the nature of the carbon-halogen bonds and the delocalization of electron density within the molecule.

A detailed NBO analysis for this compound has not been found in the surveyed literature.

Table 4: Hypothetical NBO Analysis of this compound (Note: The following data is a placeholder format as specific literature on this compound is unavailable.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can be used to determine various global reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are typically derived from the HOMO and LUMO energies and include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The global electrophilicity index quantifies the electrophilic nature of a molecule.

Specific values for these reactivity descriptors for this compound are not available in the reviewed scientific literature.

Table 5: Hypothetical Reactivity Descriptors for this compound (Note: The following data is a placeholder format as specific literature on this compound is unavailable.)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

In Silico Studies of Potential Mechanisms of Action and Interactions

In silico studies, such as molecular docking, are computational methods used to predict the binding affinity and interaction patterns of a small molecule with a biological target, typically a protein or enzyme. These studies are instrumental in drug discovery and development for understanding the potential mechanism of action of a compound. For this compound, molecular docking simulations could be performed against various biological targets to explore its potential therapeutic applications by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site of a receptor.

Specific in silico studies investigating the potential mechanisms of action and biological interactions of this compound have not been reported in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the structure-activity relationship (SAR) of this compound were identified.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are powerful tools for elucidating the relationship between the chemical structure of a molecule and its biological activity. These in silico techniques are frequently employed in drug discovery and development to predict the activity of new compounds, optimize lead molecules, and understand their mechanism of action at a molecular level.

However, for this compound, there is a notable absence of published research applying these computational approaches. Consequently, there are no available data tables or detailed research findings to report regarding its computationally derived SAR. The exploration of this compound's biological activities through computational modeling appears to be an uninvestigated area of research. Future studies would be necessary to generate the data required for a computational SAR analysis of this specific molecule.

Derivatives and Analogues of 3 3 Bromo 2 Chlorophenyl Propanoic Acid

Design Principles for Modifying Halogenated Arylpropanoic Acid Scaffolds

The modification of halogenated arylpropanoic acid scaffolds is a strategic endeavor in medicinal chemistry aimed at enhancing therapeutic efficacy and refining pharmacokinetic profiles. Key design principles revolve around the precise manipulation of halogenation patterns, bioisosteric replacement of the carboxylic acid moiety, and the incorporation of diverse heterocyclic structures. These approaches allow for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Positional Isomers and Halogenation Patterns

The nature and position of halogen substituents on the phenyl ring are critical determinants of a molecule's biological activity. Halogen atoms can influence compound properties through a combination of steric and electronic effects, as well as by modulating lipophilicity. The introduction of halogens can lead to altered binding affinities for biological targets and can impact metabolic stability. drugdesign.orgnih.gov

For instance, in the development of kinase inhibitors, the placement of a halogen atom at the meta position of an anilinoquinazoline (B1252766) pharmacophore resulted in potent compounds due to favorable steric interactions within a hydrophobic region of the ATP-binding site of the epidermal growth factor receptor (EGF-R). drugdesign.org Similarly, the strategic placement of chlorine and iodine atoms on a kynurenic acid scaffold dramatically increased its potency as a glycine (B1666218) antagonist, an effect attributed to favorable electronic properties and receptor interactions. drugdesign.org

The specific halogenation pattern in 3-(3-bromo-2-chlorophenyl)propanoic acid—a bromine atom at the meta position and a chlorine atom at the ortho position—is a key feature. The design of analogues often involves exploring positional isomers, such as moving the halogens to different positions on the phenyl ring, or introducing different halogens (e.g., fluorine or iodine) to fine-tune the electronic and steric properties of the molecule. Studies have shown a clear correlation between the halogenation of a peptoid and its antimicrobial activity, with the level of substitution and the nature of the halogen influencing its efficacy. nih.gov

| Modification Strategy | Rationale | Potential Impact |

| Varying Halogen Position | Explore different steric and electronic environments on the phenyl ring. | Altered binding affinity and selectivity for biological targets. |

| Changing Halogen Type | Modulate lipophilicity, polarizability, and hydrogen bonding capacity. | Improved pharmacokinetic properties and target interactions. |

| Altering Halogenation Level | Investigate the effect of mono-, di-, or poly-halogenation. | Enhanced potency and metabolic stability. |

Variation of the Carboxylic Acid Functional Group

The carboxylic acid group is a common pharmacophore that can engage in important interactions with biological targets, such as hydrogen bonding and salt bridge formation. drugdesign.org However, it can also contribute to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govsemanticscholar.org A common strategy to address these limitations is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while offering a better pharmacokinetic profile. drughunter.com

The selection of a suitable bioisostere is context-dependent, and a range of options are available to medicinal chemists. nih.gov Tetrazoles are frequently used as carboxylic acid surrogates due to their similar acidity and planar geometry. nih.gov Other ionized bioisosteres include acyl sulfonamides and isoxazolols. nih.gov Neutral bioisosteres, which rely on hydrogen bonding or cation-π interactions, represent an alternative strategy to improve properties like central nervous system penetration. nih.gov

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages |

| Tetrazole | Similar pKa and planar geometry to carboxylic acid. nih.gov | Can maintain biological activity while potentially improving metabolic stability. drughunter.com |

| Acyl Sulfonamide | Ionizable group that can mimic the carboxylate. nih.gov | May alter physicochemical properties and target interactions. nih.gov |

| Hydroxamic Acid | Can act as a carboxylic acid mimic. | May offer different binding modes and improved properties. |

| Phosphonic/Phosphinic Acid | More polar than carboxylic acids. nih.gov | Can lead to a lower partition coefficient (logP). nih.gov |

Introduction of Heterocyclic Moieties

For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been explored to develop new antimicrobial agents. mdpi.com The furan (B31954) ring in these compounds serves as a key structural element that can be further modified. Similarly, the introduction of oxadiazole, thiadiazole, or triazole moieties into non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity. humanjournals.com The synthesis of propanoic acid derivatives bearing quinolin-2-one or 4-hydroxyphenyl moieties has also been reported, leading to compounds with antimicrobial activity. nih.govmdpi.com

Synthetic Strategies for Novel Analogues

The synthesis of novel analogues of this compound can be achieved through a variety of synthetic routes, allowing for the systematic modification of the core structure.

One common approach for the synthesis of 3-arylpropanoic acids involves the reaction of an appropriate starting material with acrylic acid or its derivatives. For instance, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been prepared through the reaction of quinolin-2-one with acrylic acid derivatives. nih.gov Another strategy involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid, such as triflic acid. mdpi.com

The modification of the aryl ring can be accomplished through standard aromatic substitution reactions. For the synthesis of analogues with different halogenation patterns, starting materials with the desired substitution can be used. The introduction of other functional groups on the phenyl ring can be achieved through reactions such as nitration, acylation, or sulfonation, followed by further transformations.

The synthesis of derivatives with modified carboxylic acid groups often involves the conversion of the carboxylic acid to other functional groups. For example, the acid can be converted to an acid chloride, which can then be reacted with various nucleophiles to form amides, esters, or other derivatives. The synthesis of acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid has been achieved by coupling the corresponding N-acyl hydrazine (B178648) with aromatic aldehydes. orientjchem.org

The introduction of heterocyclic moieties can be achieved by reacting the propanoic acid derivative with appropriate heterocyclic precursors. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and further modified to create hydrazones with heterocyclic substituents. mdpi.com

A general procedure for the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives involves the initial synthesis of 2-(4-methylphenyl)propionic acid, followed by bromination of the methyl group and subsequent reaction with various heterocyclic thiols. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies provide valuable insights for the design of more potent and selective analogues. orientjchem.org

The halogenation pattern on the phenyl ring is a key area of investigation in SAR studies. The nature, position, and number of halogen atoms can significantly impact the compound's interaction with its biological target. drugdesign.org For example, studies on other classes of compounds have shown that halogen atoms can participate in hydrophobic or polar interactions and can alter the polarity of adjacent atoms in an aromatic ring. drugdesign.org

Modification of the propanoic acid chain can also have a profound effect on activity. For instance, introducing substituents on the propionic acid chain of 3-arylpropionic acids has been shown to enhance their half-life in rats, suggesting that this position may be susceptible to metabolic oxidation. nih.gov

The replacement of the carboxylic acid group with various bioisosteres is another important aspect of SAR studies. The esterification of the carboxylic acid in a series of pyrrolopyrimidines led to a complete loss of biological activity, indicating the importance of the acidic proton for interaction with the target. drugdesign.org

The introduction of different substituents on the aryl ring can also be explored to establish SAR. Studies on 3-arylpropionic acids as selective agonists of the S1P1 receptor have involved replacing the phenyl ring with a pyridine (B92270) ring, leading to modified compounds with enhanced pharmacokinetic properties. nih.gov

| Structural Modification | Observed Effect on Activity | Reference |

| Introduction of substituents to the propionic acid chain | Enhanced half-life in rats | nih.gov |

| Replacement of the phenyl ring with a pyridine ring | Enhanced pharmacokinetic properties | nih.gov |

| Esterification of the carboxylic acid | Complete loss of biological activity in some series | drugdesign.org |

| Variation of halogen substituents on the phenyl ring | Can significantly impact potency and target interaction | drugdesign.org |

By systematically synthesizing and evaluating a library of derivatives with variations in these key structural features, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of future analogues with optimized properties.

Applications of 3 3 Bromo 2 Chlorophenyl Propanoic Acid in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the carboxylic acid functionality, makes 3-(3-Bromo-2-chlorophenyl)propanoic acid a valuable intermediate in multi-step syntheses. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for chain extension or the introduction of new moieties.

The halogen atoms on the aromatic ring are particularly significant as they allow for the application of modern cross-coupling reactions. For instance, the bromine atom can selectively participate in reactions like Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This regioselectivity is crucial for building complex molecular frameworks where precise control over substituent placement is necessary. While the primary documented use of this compound is in the formation of indanones, its potential extends to the synthesis of a variety of bioactive compounds where a substituted phenylpropanoic acid core is required. nih.govmdpi.commdpi.com

Role in the Formation of Lactams and Related Cyclic Structures

Lactams, or cyclic amides, are prevalent structural motifs in many pharmaceuticals, most notably in β-lactam antibiotics. The synthesis of lactams often involves the intramolecular cyclization of an amino acid. While this compound does not inherently contain an amino group, it can be chemically modified to become a precursor for substituted lactams.

A plausible synthetic route involves the introduction of an amino group onto the phenyl ring, for example, through a copper-catalyzed amination reaction targeting one of the aryl halide positions. nih.gov Once an amino group is installed, an intramolecular amide bond formation between the newly introduced amine and the existing carboxylic acid side chain can be induced, leading to the formation of a dihydroquinolinone, a type of benzolactam. The specific reaction conditions would determine which halogen is replaced and the resulting regiochemistry of the lactam. Studies on related propionic acid amides have shown that intramolecular conjugate addition can lead to the formation of spirolactam systems, highlighting another potential cyclization pathway. nih.gov

Precursor for Indanone Ring Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of substituted 1-indanone (B140024) ring systems. Indanones are core structures in various natural products and synthetic compounds with a wide range of biological activities. beilstein-journals.orgresearchgate.net The formation of the indanone ring from a 3-arylpropanoic acid is typically achieved through an intramolecular Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comnih.govorganic-chemistry.org

This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, forming a five-membered ketone ring fused to the benzene (B151609) ring. The reaction is promoted by a strong acid, which acts as both a catalyst and a dehydrating agent. Common reagents used for this transformation include polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids like aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov The presence of halogen atoms on the aromatic ring influences the reactivity and regioselectivity of the cyclization. For this compound, the cyclization is expected to proceed to form 4-bromo-5-chloro-1-indanone. The specific conditions, such as the choice of acid catalyst and reaction temperature, can be optimized to maximize the yield of the desired indanone product. nih.govd-nb.info

| Catalyst/Reagent | Typical Reaction Conditions | Reference |

|---|---|---|

| Polyphosphoric Acid (PPA) | Heating, often used as solvent | nih.govd-nb.info |

| Methanesulfonic Acid (MSA) | Often used with a dehydrating agent like P₂O₅ | masterorganicchemistry.comnih.gov |

| Trifluoromethanesulfonic acid (TfOH) | Highly effective, can be used in smaller quantities | nih.gov |

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts needed, typically starting from the corresponding acid chloride | researchgate.net |

| Lanthanide Triflates (e.g., Tb(OTf)₃) | High temperatures in solvents like o-chlorobenzene | beilstein-journals.orgnih.gov |

Building Block for Multifunctional Scaffolds

In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. researchgate.netnih.gov The this compound molecule is an excellent candidate for such a building block due to its multiple points for diversification. mdpi.comnih.gov

The carboxylic acid provides a primary attachment point for various side chains via amide or ester linkages. The two different halogen atoms offer orthogonal handles for further modification. For example, the bromine atom can be selectively functionalized using palladium catalysis, leaving the chlorine atom untouched for subsequent transformations, or vice-versa. This allows for the stepwise and controlled introduction of different substituents, leading to the creation of complex and diverse molecular scaffolds. nih.gov These scaffolds can be designed to interact with specific biological targets, making this starting material valuable in the discovery of new therapeutic agents. mdpi.comnih.gov

Mechanistic Biological Activity Studies of 3 3 Bromo 2 Chlorophenyl Propanoic Acid and Its Analogues in Vitro Focus

Investigation of Antimicrobial Mechanisms

Extensive searches of scientific databases and literature repositories did not yield any studies detailing the antimicrobial mechanisms of 3-(3-Bromo-2-chlorophenyl)propanoic acid.

Enzyme Inhibition Studies (e.g., bacterial enzymes)

There is no available research on the inhibitory effects of this compound on specific bacterial enzymes. While related compounds are sometimes evaluated as potential enzyme inhibitors, no such data exists for the target compound.

Activity Against Specific Bacterial and Fungal Strains (in vitro)

No in vitro studies have been published that report the minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) of this compound against any specific bacterial or fungal strains.

Anti-inflammatory Action at the Molecular Level (e.g., cyclooxygenase/MMP inhibition via docking)

There are no published molecular docking or in vitro studies investigating the potential of this compound to inhibit cyclooxygenase (COX) or matrix metalloproteinase (MMP) enzymes. The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes; however, specific research on the 3-(3-Bromo-2-chlorophenyl) derivative is absent.

Modulation of Enzyme Activities (e.g., aminotransferases)

No research has been conducted to determine the effect of this compound on the activity of aminotransferases or other enzyme systems.

Molecular Docking and Ligand-Receptor Interaction Analysis

Consistent with the lack of in vitro studies, there are no published molecular docking simulations detailing the binding modes or ligand-receptor interactions of this compound with any biological targets, including those related to antimicrobial, anti-inflammatory, or anticancer activity.

Emerging Research Avenues and Future Perspectives for 3 3 Bromo 2 Chlorophenyl Propanoic Acid

Exploration of Novel Synthetic Pathways

No published literature details specific, novel synthetic pathways for 3-(3-Bromo-2-chlorophenyl)propanoic acid. General methods for synthesizing similar compounds, such as those derived from substituted benzaldehydes or through malonic ester synthesis, exist but have not been specifically documented for this compound. google.com

Deeper Mechanistic Insights into Chemical Transformations

There is no available research on the mechanistic pathways of chemical transformations involving this compound. Studies on intramolecular cyclization have been performed on other halo-phenyl structures, but not on this specific propanoic acid derivative. researchgate.net

Advanced Computational Modeling and Predictive Studies

A search for computational modeling or predictive studies for this compound yielded no results. Such studies are crucial for predicting molecular properties and reactivity but have not yet been applied to this compound.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-(3-Bromo-2-chlorophenyl)propanoic acid?

- Methodology : A common approach involves halogenated aromatic precursors coupled with propanoic acid derivatives. For example, bromo- and chloro-substituted phenylacetic acids (e.g., 3-Bromophenylacetic acid, CAS 1878-67-7) can serve as intermediates . Coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling) may be employed using palladium catalysts, with careful control of reaction conditions (temperature: 80–120°C; inert atmosphere) to avoid dehalogenation . Post-synthesis, purification via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by peak area) .

- Spectroscopy :

- NMR : H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 2.5–3.2 ppm), and carboxylic acid (δ 12.1 ppm) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500–3000 cm (O-H stretch) .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and dihedral angles between aromatic and propanoic acid moieties .

Q. What safety protocols are critical when handling halogenated propanoic acids?

- Methodology :

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for halogenated propanoic acids?

- Methodology :

- Computational Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

- Error Analysis : Cross-check X-ray crystallography data (e.g., C-C bond lengths: 1.48–1.52 Å) with computed geometries to identify systematic deviations .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of halogenated propanoic acids?

- Methodology :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Pd(OAc) with ligands like SPhos or XPhos .

- Condition Optimization :

- Temperature : 90–110°C in toluene or DMF.

- Base : Use KCO or CsCO to maintain pH >8.

- Yield Monitoring : Track by TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and isolate via acid-base extraction .

Q. How does the electronic environment of the halogen substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Measure reaction rates with varying substituents (e.g., Br vs. Cl) to determine σ values. Br groups (σ ~0.26) may enhance electrophilicity compared to Cl (σ ~0.11) .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki couplings .

Q. What are the best practices for studying environmental stability and surface interactions of halogenated aromatic acids?

- Methodology :

- Surface Adsorption : Use quartz crystal microbalance (QCM) to measure adsorption on indoor surfaces (e.g., glass, PVC) under controlled humidity (30–70% RH) .

- Degradation Studies : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS to identify pathways (e.g., dehalogenation or hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.